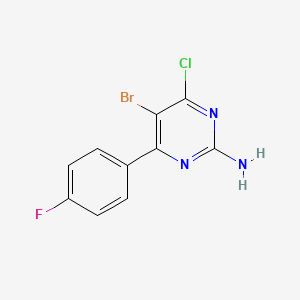

5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are protodeboronated using a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as pinacol boronic esters, include protodeboronation and formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis

The average mass of a similar compound, “5-Brompyrimidin-2-amin”, is 173.999 Da, and its monoisotopic mass is 172.958847 Da .Scientific Research Applications

Tyrosine Kinase Inhibition

One notable application of derivatives related to 5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine is in the development of tyrosine kinase inhibitors. These compounds have been investigated for their potential to inhibit the tyrosine kinase activity of receptors for the EGF family of growth factors, with implications for cancer treatment. For instance, analogues of PD 158780, a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, have been synthesized and evaluated for their inhibitory effects on EGFR autophosphorylation in human epidermoid carcinoma cells, showing potent activity (Rewcastle et al., 1998).

Novel Azo Compounds Synthesis

Another research avenue explores the synthesis of novel azo compounds based on pyrimidin-2-amine derivatives, which are of interest for their potential applications in dyeing textiles and manufacturing colorant materials. For example, new azo dyes have been synthesized via the condensation of dithizone with bromo-dichloro-alkylpyrimidines, yielding derivatives with potential applications in various industrial sectors (Nikpour et al., 2012).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting these kinases, the compound can effectively halt cell cycle progression .

Mode of Action

This compound acts as a selective inhibitor of CDK4 and CDK6 . It binds to these kinases, preventing them from phosphorylating and inactivating the retinoblastoma (Rb) protein. This results in cell cycle arrest at the G1 phase, preventing DNA replication and cell division .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK4 and CDK6, it prevents the phosphorylation of the Rb protein. This keeps the E2F transcription factors, which are necessary for the transition to the S phase, in an inactive state. As a result, the cells remain in the G1 phase, and DNA replication is halted .

Result of Action

The inhibition of CDK4 and CDK6 by this compound leads to cell cycle arrest at the G1 phase . This prevents the cells from replicating their DNA and dividing, which can slow down or stop the growth of rapidly dividing cells, such as cancer cells .

Properties

IUPAC Name |

5-bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClFN3/c11-7-8(15-10(14)16-9(7)12)5-1-3-6(13)4-2-5/h1-4H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXSXLRWQZBYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=NC(=N2)N)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

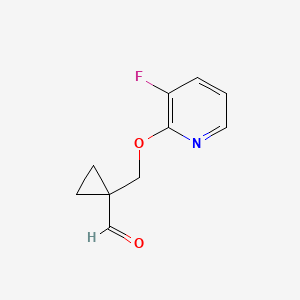

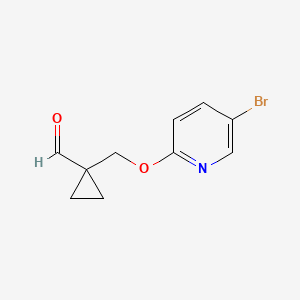

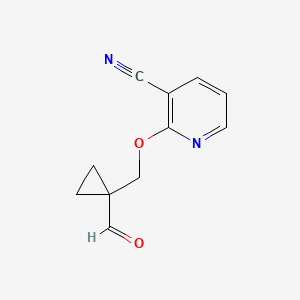

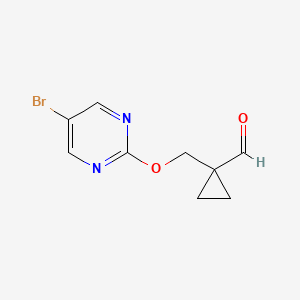

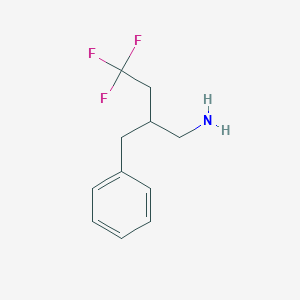

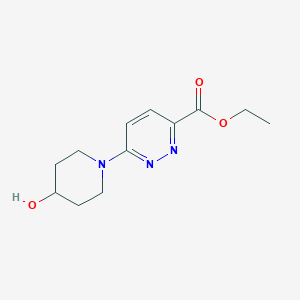

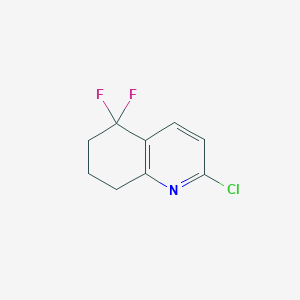

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Ethyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1492580.png)

![2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B1492587.png)

![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492592.png)